molecular formula C12H8Cl3N3O3S B14136882 2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide CAS No. 400841-01-2

2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide

Cat. No.: B14136882
CAS No.: 400841-01-2
M. Wt: 380.6 g/mol
InChI Key: JHAJDHQIHLYHGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with 3,6-dichloropyridine-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of sulfonylurea herbicides and their mechanisms of action.

    Biology: The compound is studied for its effects on plant physiology and its potential use in weed management.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the formulation of herbicides for agricultural applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide involves the inhibition of acetolactate synthase (ALS), an enzyme critical for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of the targeted weeds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide is unique due to its specific chemical structure, which provides high selectivity and efficacy in weed control. Its low toxicity to mammals and environmental persistence make it a valuable tool in agricultural weed management .

Properties

CAS No.

400841-01-2

Molecular Formula

C12H8Cl3N3O3S

Molecular Weight

380.6 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(3,6-dichloropyridin-2-yl)urea

InChI

InChI=1S/C12H8Cl3N3O3S/c13-7-3-1-2-4-9(7)22(20,21)18-12(19)17-11-8(14)5-6-10(15)16-11/h1-6H,(H2,16,17,18,19)

InChI Key

JHAJDHQIHLYHGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=N2)Cl)Cl)Cl

Origin of Product

United States

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